molecular formula C17H17N3O B1610353 N-(3-aminopropyl)acridine-9-carboxamide CAS No. 259221-98-2

N-(3-aminopropyl)acridine-9-carboxamide

Cat. No.: B1610353
CAS No.: 259221-98-2
M. Wt: 279.34 g/mol
InChI Key: UMWXOMYGQQOTCP-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: N-(3-aminopropyl)acridine-9-carboxamide is used as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine: The compound has shown promise in biological applications due to its ability to intercalate with DNA. This property makes it a potential candidate for anticancer and antimicrobial therapies . Additionally, its derivatives have been studied for their ability to inhibit enzymes such as topoisomerase and acetylcholinesterase, which are targets in cancer and neurodegenerative diseases, respectively .

Industry: In industrial applications, this compound and its derivatives are used as dyes and fluorescent probes. Their strong fluorescence properties make them useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: N-(3-aminopropyl)acridine-9-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other acridine derivatives. Its ability to undergo various chemical modifications also makes it a valuable compound for developing new therapeutic agents .

Properties

IUPAC Name

N-(3-aminopropyl)acridine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-10-5-11-19-17(21)16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWXOMYGQQOTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442867
Record name N-(3-aminopropyl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259221-98-2
Record name N-(3-aminopropyl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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